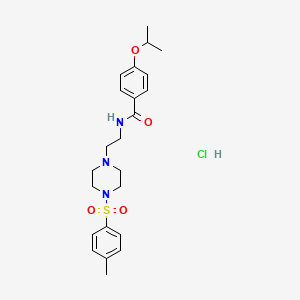

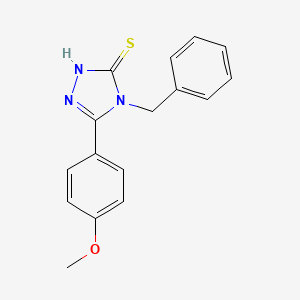

![molecular formula C19H15ClN2S B2965063 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide CAS No. 478047-87-9](/img/structure/B2965063.png)

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data like NMR, IR, Mass spectrometry, etc., which are not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. For a detailed chemical reactions analysis, one would need to refer to specialized chemical literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., of this compound are not available in the search results .Aplicaciones Científicas De Investigación

Photochemical Cyclodehydrogenations and Azo Compounds

Research has demonstrated that substituted azobenzenes undergo photochemical cyclodehydrogenations to yield benzo[c]cinnolines, highlighting a method for synthesizing various benzo[c]cinnoline derivatives through photochemical reactions. This process involves cyclization with either the loss or migration of substituents, suggesting a pathway that could be relevant for understanding or synthesizing derivatives of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" (Badger, Drewer, & Lewis, 1964); (Lewis & Reiss, 1967).

Halogenation Studies

Halogenation reactions of benzo[c]cinnoline have been explored, revealing that electrophilic bromination and chlorination in sulphuric acid yield halogenobenzo[c]cinnolines. This research could inform on the halogenation behavior of chlorobenzyl benzo[c]cinnoline derivatives, providing insight into potential reactivity and applications of such compounds (Barton & Lapham, 1979).

Carbazole Formation via Photochemical Reactions

The study of photochemical formation of carbazole from benzo[c]cinnoline derivatives, including the role of 5,6-dihydrobenzo[c]cinnoline as an intermediate, may offer perspectives on the photoreactivity and potential applications of similar compounds in organic synthesis and materials science (Inoue, Hiroshima, & Miyazaki, 1979).

Aminobenzo[c]cinnolines Synthesis

Reactions of chlorobenzo[c]cinnoline with dialkylamines yielding dimethylaminobenzo[c]cinnolines provide a method for introducing nitrogen-containing functional groups into the benzo[c]cinnoline framework. This type of chemistry could be relevant for modifying "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" to enhance its properties or develop new materials (Lewis & Reiss, 1967).

Isothiourea-Catalyzed Cycloaddition

The development of methods for the synthesis of tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via isothiourea-catalyzed cycloaddition reactions of α-chloro cyclic hydrazones showcases advanced synthetic routes that could potentially be applied to the synthesis or functionalization of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" derivatives (Zhang & Song, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWLBRTMNUBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)